

Spectroscopic Data of 2-Chloroacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroacetophenone

Cat. No.: B3430129

[Get Quote](#)

Introduction

2-Chloroacetophenone, a halogenated aromatic ketone with the chemical formula C_8H_7ClO , is a compound of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2][3] Its utility as a building block in the synthesis of various bioactive molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this compound. This in-depth technical guide provides a comprehensive analysis of the NMR, IR, and MS data of **2-chloroacetophenone**, coupled with field-proven insights into the experimental methodologies. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in established scientific principles.

Molecular Structure and Isomers

2-Chloroacetophenone (CAS Registry Number: 532-27-4) possesses a phenyl ring attached to a carbonyl group, which is further bonded to a chloromethyl group.[1][2] It is crucial to distinguish it from its isomer, 2'-chloroacetophenone (CAS Registry Number: 2142-68-9), where the chlorine atom is substituted on the phenyl ring.[4][5][6] This guide focuses on the former.

Caption: Molecular structure of **2-Chloroacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-chloroacetophenone** provides distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	Multiplet	2H	Aromatic Protons (ortho to C=O)
~7.60	Multiplet	1H	Aromatic Proton (para to C=O)
~7.48	Multiplet	2H	Aromatic Protons (meta to C=O)
~4.75	Singlet	2H	-CH ₂ Cl

Interpretation:

- The downfield chemical shifts of the aromatic protons (~7.48-7.95 ppm) are characteristic of protons attached to a benzene ring bearing an electron-withdrawing carbonyl group.
- The singlet at approximately 4.75 ppm, integrating to two protons, is unequivocally assigned to the methylene protons of the chloromethyl group (-CH₂Cl). The electronegative chlorine atom deshields these protons, causing them to resonate at a lower field compared to a typical methyl ketone.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~191	C=O (Carbonyl Carbon)
~134	Aromatic Quaternary Carbon (ipso to C=O)
~133	Aromatic CH (para to C=O)
~129	Aromatic CH (ortho/meta to C=O)
~128	Aromatic CH (ortho/meta to C=O)
~46	-CH ₂ Cl (Aliphatic Carbon)

Interpretation:

- The carbonyl carbon (C=O) signal appears significantly downfield at around 191 ppm, which is a characteristic chemical shift for ketones.[7][8]
- The aromatic carbons resonate in the typical region of ~128-134 ppm.[7][8] The exact assignment of the ortho and meta carbons can be complex without further 2D NMR experiments.
- The aliphatic carbon of the chloromethyl group (-CH₂Cl) is found at approximately 46 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom.[7]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of **2-chloroacetophenone** is crucial for reproducibility.

Sample Preparation:

- Weigh approximately 10-20 mg of **2-chloroacetophenone** for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube and ensure the solution height is adequate for the spectrometer.

Caption: Workflow for NMR sample preparation.

Instrumental Parameters (¹H NMR):

- Pulse Angle: 30-45°
- Spectral Width: -2 to 12 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds

Instrumental Parameters (¹³C NMR):

- Pulse Program: Proton-decoupled
- Spectral Width: 0 to 220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: Dependent on sample concentration, typically several hundred to a few thousand.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **2-chloroacetophenone** is characterized by several key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~1690	Strong	C=O (ketone) stretch
~1595, 1450	Medium-Strong	Aromatic C=C ring stretch
~1270	Strong	C-C stretch (phenyl-carbonyl)
~760, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)
~720	Strong	C-Cl stretch

Interpretation:

- The strong absorption band at approximately 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.
- The bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.
- The presence of strong bands around 760 cm⁻¹ and 690 cm⁻¹ suggests a monosubstituted benzene ring.
- The absorption around 720 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.[9][10][11]

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

- Place a small amount of solid **2-chloroacetophenone** onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample.
- Clean the crystal thoroughly after the measurement.

Caption: Step-by-step protocol for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. For **2-chloroacetophenone**, electron ionization (EI) is a common technique.

Key Ions in the EI Mass Spectrum:

m/z	Relative Intensity	Assignment
154/156	Moderate	$[M]^+$ (Molecular Ion)
105	High	$[C_6H_5CO]^+$ (Benzoyl cation)
77	High	$[C_6H_5]^+$ (Phenyl cation)
51	Moderate	$[C_4H_3]^+$
49/51	Moderate	$[CH_2Cl]^+$

Interpretation and Fragmentation Pathway:

The mass spectrum of **2-chloroacetophenone** exhibits a characteristic fragmentation pattern under electron ionization.

- Molecular Ion: The molecular ion peak $[M]^+$ is observed at m/z 154 and 156 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ^{35}Cl and ^{37}Cl .

- α -Cleavage: The most prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the chloromethyl group (α -cleavage). This results in the formation of the highly stable benzoyl cation at m/z 105, which is often the base peak. The other fragment would be the chloromethyl radical ($\cdot\text{CH}_2\text{Cl}$).
- Loss of CO: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77.
- Further Fragmentation: The phenyl cation (m/z 77) can undergo further fragmentation to produce smaller ions, such as the one observed at m/z 51.
- Chloromethyl Cation: A smaller peak corresponding to the chloromethyl cation ($[\text{CH}_2\text{Cl}]^+$) can be observed at m/z 49 and 51 (due to chlorine isotopes).

[Click to download full resolution via product page](#)

Caption: Major fragmentation pathway of **2-chloroacetophenone** in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides reproducible fragmentation patterns useful for structural identification.

- Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, a dilute solution of **2-chloroacetophenone** in a suitable solvent (e.g., dichloromethane) is injected.

- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion $[M]^{+}$.
- Fragmentation: The excess energy imparted to the molecular ion leads to its fragmentation into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of **2-chloroacetophenone**. The detailed analysis of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, combined with robust experimental protocols, offers researchers, scientists, and drug development professionals a reliable reference for their work. The causal explanations behind experimental choices and the interpretation of spectral features are intended to empower users to confidently apply these techniques in their own laboratories.

References

- National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- PubChem. **2-Chloroacetophenone**. [\[Link\]](#)
- SpectraBase. Acetophenone, 2-chloro-. [\[Link\]](#)
- SpectraBase. 2'-Chloroacetophenone. [\[Link\]](#)
- Edubirdie. FTIR-ATR | Study Guide. [\[Link\]](#)
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [\[Link\]](#)
- Chemguide. interpreting C-13 NMR spectra. [\[Link\]](#)

- ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Acetophenone, 2-chloro- [webbook.nist.gov]
- 2. Acetophenone, 2-chloro- [webbook.nist.gov]
- 3. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-Chloroacetophenone(2142-68-9) 13C NMR [m.chemicalbook.com]
- 5. 2'-Chloroacetophenone(2142-68-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2'-Chloroacetophenone(2142-68-9) IR Spectrum [m.chemicalbook.com]
- 7. treenablythe.weebly.com [treenablythe.weebly.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Chloroacetophenone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3430129#spectroscopic-data-of-2-chloroacetophenone-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com